1-Mercapto-2-propanol

Catalog No.
S1512030
CAS No.
1068-47-9
M.F
C3H8OS
M. Wt
92.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mercapto-2-propanol

CAS Number

1068-47-9

Product Name

1-Mercapto-2-propanol

IUPAC Name

1-sulfanylpropan-2-ol

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

InChI

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3

InChI Key

FETFXNFGOYOOSP-UHFFFAOYSA-N

SMILES

CC(CS)O

Canonical SMILES

CC(CS)O

Chain Transfer Agent in Polymerization

1-Mercapto-2-propanol acts as a chain transfer agent (CTA) in certain polymerization reactions. CTAs control the growth of polymer chains by reacting with active propagating radicals, leading to the formation of polymers with predetermined molecular weights and narrow polydispersity. Studies have shown that 1-mercapto-2-propanol is an effective CTA for the synthesis of various polymers, including photopolymers .

Self-Assembled Monolayers on Gold Surfaces

1-Mercapto-2-propanol can form self-assembled monolayers (SAMs) on gold surfaces due to the strong interaction between the thiol group (-SH) and gold atoms. This property makes it a valuable tool for studying surface chemistry and developing functional materials for various applications. Research suggests that 1-mercapto-2-propanol SAMs have potential uses in electrochemical sensors and biosensors due to their ability to control the attachment of biomolecules to the gold surface .

1-Mercapto-2-propanol, also known as thioglycerol, is an organosulfur compound with the molecular formula C₃H₈OS and a CAS number of 1068-47-9. It features a thiol group (-SH) attached to a propanol backbone, making it a notable compound in both chemical and biological contexts. The structural formula can be represented as:

HS CH CH CH OH\text{HS CH CH CH OH}

This compound is characterized by its viscous liquid state at room temperature, and it possesses a distinct odor reminiscent of rotten eggs due to the presence of sulfur. Its physical properties include a boiling point of approximately 290 °C and a density of 1.26 g/cm³ .

Currently, there is no significant research available on the specific mechanism of action of 1-Mercapto-2-propanol in biological systems.

1-Mercapto-2-propanol is a flammable liquid with a strong unpleasant odor. It is considered a moderate irritant to the skin, eyes, and respiratory system.

  • Safety precautions: Standard laboratory safety practices should be followed when handling 1-Mercapto-2-propanol, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
Due to its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example:
    2R SHR S S R+H O2\text{R SH}\rightarrow \text{R S S R}+\text{H O}
  • Esterification: It can react with carboxylic acids to form thioesters:
    RCOOH+HS R RCO S R +H O\text{RCOOH}+\text{HS R }\rightarrow \text{RCO S R }+\text{H O}
  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in organic compounds.

These reactions underline its utility in synthetic organic chemistry.

1-Mercapto-2-propanol exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. It has been shown to have antioxidant properties, which allow it to scavenge free radicals and reduce oxidative stress in biological systems . Additionally, it plays a role in the detoxification of heavy metals by forming stable complexes with metal ions.

Furthermore, studies have indicated that it may have protective effects against certain neurodegenerative diseases by mitigating neuronal damage associated with oxidative stress .

The synthesis of 1-Mercapto-2-propanol can be achieved through several methods:

  • Alkylation of Thiols: A common method involves the reaction of sodium hydrosulfide with propylene oxide under basic conditions.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield thiols.
  • Direct Thiolation: This method involves the direct addition of hydrogen sulfide to propylene glycol under controlled conditions.

These methods highlight the versatility in synthesizing this compound for various applications .

1-Mercapto-2-propanol has numerous applications across different fields:

  • Pharmaceuticals: Used as an excipient and stabilizer in drug formulations.
  • Cosmetics: Incorporated into skin care products for its moisturizing properties.
  • Industrial: Acts as a reducing agent in chemical processes and as a stabilizer for certain polymers.
  • Biochemical Research: Utilized in assays and experiments involving thiol-disulfide interchange reactions.

Its multifunctional nature makes it valuable in both research and commercial products.

Research has explored the interactions of 1-Mercapto-2-propanol with various biomolecules. Notably, studies have demonstrated its ability to interact with proteins, influencing their structure and function through thiol-disulfide exchange reactions. This property is particularly relevant in enzyme catalysis and protein folding processes . Furthermore, its interactions with metal ions have implications for bioremediation strategies aimed at reducing heavy metal toxicity in environmental samples.

Several compounds share structural similarities with 1-Mercapto-2-propanol, including:

Compound NameStructureKey Characteristics
3-Mercapto-1-propanolHS-CH₂-CH₂-CH₃Similar thiol functionality; used in similar applications.
EthanethiolHS-CH₂-CH₃Smaller chain; primarily used as an odorant.
Thioglycolic acidHS-CH₂-COOHUsed in hair treatments; contains a carboxylic acid group.

Uniqueness

1-Mercapto-2-propanol is unique due to its combination of both alcohol and thiol functional groups, which allows it to participate in diverse

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1068-47-9

Dates

Modify: 2023-08-15

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